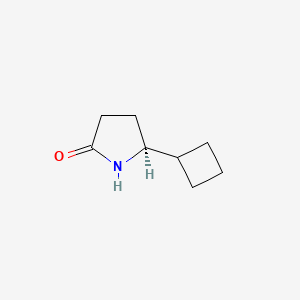

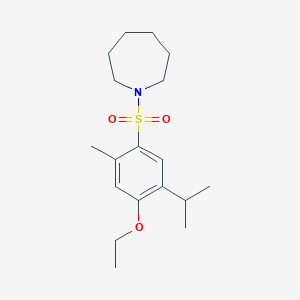

![molecular formula C15H9NO4 B2710320 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid CAS No. 1261604-08-3](/img/structure/B2710320.png)

3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid

Descripción general

Descripción

3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid is a compound that falls under the category of isoxazoles . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Chemical Reactions Analysis

The most common chemical reaction involving isoxazoles is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . This reaction is widely used in the synthesis of isoxazole derivatives .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid:

Pharmaceutical Development

3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid is utilized in the development of new pharmaceutical compounds. Its unique structure allows it to act as a scaffold for the synthesis of various bioactive molecules, potentially leading to the discovery of new drugs for treating diseases such as cancer, bacterial infections, and inflammatory conditions .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. It is used to create complex molecules through various chemical reactions, including cyclization and condensation processes. Its reactivity and stability make it a valuable building block in the synthesis of heterocyclic compounds.

Material Science

In material science, 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid is explored for its potential in creating novel materials with specific properties. Researchers investigate its use in the development of polymers and advanced materials that could have applications in electronics, coatings, and nanotechnology .

Biological Research

This compound is used in biological research to study enzyme interactions and protein-ligand binding. Its structure allows it to act as a probe or inhibitor in biochemical assays, helping scientists understand the mechanisms of various biological processes and identify potential therapeutic targets .

Environmental Chemistry

In environmental chemistry, 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid is studied for its role in the degradation of pollutants. Researchers explore its potential in breaking down harmful chemicals in the environment, contributing to the development of more effective methods for pollution control and remediation .

Analytical Chemistry

This compound is used in analytical chemistry as a standard or reference material. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods, ensuring accurate and reliable results in various chemical analyses .

Medicinal Chemistry

In medicinal chemistry, 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid is investigated for its potential as a lead compound in drug discovery. Researchers modify its structure to enhance its biological activity and selectivity, aiming to develop new therapeutic agents with improved efficacy and safety profiles.

Catalysis Research

This compound is also explored in catalysis research, where it is used to develop new catalysts for chemical reactions. Its unique structure can facilitate various catalytic processes, potentially leading to more efficient and sustainable chemical manufacturing methods .

Propiedades

IUPAC Name |

3-(2-formylphenyl)-1,2-benzoxazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO4/c17-8-10-3-1-2-4-11(10)14-12-6-5-9(15(18)19)7-13(12)20-16-14/h1-8H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGRACLYNAAVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=NOC3=C2C=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

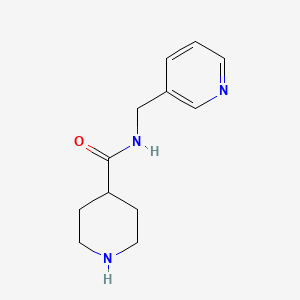

![4-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine](/img/structure/B2710238.png)

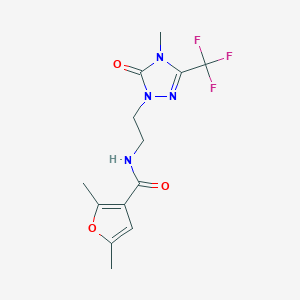

![2-[4,7,8-Trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2710244.png)

![2-[(6-Oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid](/img/structure/B2710245.png)

![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2710246.png)

![[2-(4-Bromophenyl)-5-oxocyclopent-1-en-1-yl]acetic acid](/img/structure/B2710248.png)

![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate](/img/structure/B2710249.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2710253.png)